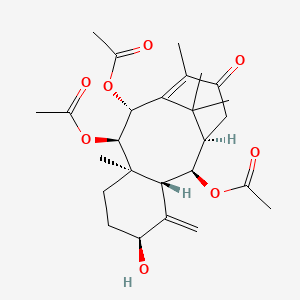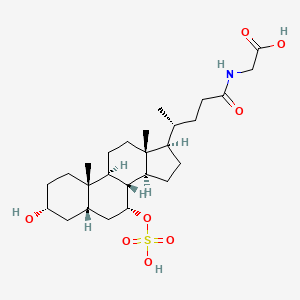
Glycochenodeoxycholic acid 7-sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycochenodeoxycholic acid 7-sulfate is a sulfooxy steroid. It derives from a cholic acid. It is a conjugate acid of a glycochenodeoxycholate 7-sulfate(2-) and a glycochenodeoxycholic acid sulfate anion.
Glycochenodeoxycholic acid 7-sulfate belongs to the class of organic compounds known as glycinated bile acids and derivatives. Glycinated bile acids and derivatives are compounds with a structure characterized by the presence of a glycine linked to a bile acid skeleton. Glycochenodeoxycholic acid 7-sulfate is considered to be a practically insoluble (in water) and relatively neutral molecule. Glycochenodeoxycholic acid 7-sulfate has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, glycochenodeoxycholic acid 7-sulfate is primarily located in the membrane (predicted from logP) and cytoplasm. Glycochenodeoxycholic acid 7-sulfate can be biosynthesized from cholic acid.
Wissenschaftliche Forschungsanwendungen
Analysis and Quantification in Biological Samples : GCDA can be analyzed and quantified in biological samples, such as serum and urine. Hirano et al. (1987) developed a facile solvolysis procedure for sulfated bile acids and demonstrated its clinical utility in analyzing bile acids in the serum of patients with obstructive jaundice, identifying a significant proportion of 3-sulfated glycochenodeoxycholic acid (Hirano, Miyazaki, Higashidate, & Nakayama, 1987).
Absorption and Metabolism Studies : Walker et al. (1986) investigated the absorption of sulfated and nonsulfated chenodeoxycholic and glycochenodeoxycholic acids in the colon and ileum of rats. They found that sulfated bile acids were not absorbed in the colon and had lower absorption in the ileum compared to nonsulfated bile acids (Walker, Stiehl, Raedsch, Klöters, & Kommerell, 1986).
Identification and Characterization : Kirkpatrick et al. (1980) identified the 3-monosulfate ester as the predominant product of in vitro enzymatic sulfation of glyco- and taurochenodeoxycholate, with the 7-sulfate ester synthesized at a lower rate. This research aids in understanding the metabolic pathways of bile acids (Kirkpatrick, Lack, & Killenberg, 1980).
Applications in Drug Interaction Studies : Takehara et al. (2017) assessed glycochenodeoxycholate-3-sulfate as a surrogate endogenous substrate to investigate drug interactions involving OATP1B1 and OATP1B3 in healthy volunteers. This research is significant in pharmacokinetics and drug development (Takehara et al., 2017).
Understanding Hepatobiliary Diseases : The measurement and analysis of GCDA in serum and urine provide insights into hepatobiliary diseases. Makino et al. (1974) found a significant amount of bile acid sulfate in the urine of patients with these diseases, indicating its potential as a diagnostic marker (Makino, Shinozaki, Nakagawa, & Mashimo, 1974).
Role in Bile Acid Metabolism : Barnes et al. (1979) examined the sulfation of glycochenodeoxycholic acid in tissue fractions from adult hamsters, providing insights into the metabolic pathways and regulatory mechanisms of bile acid metabolism (Barnes, Burhol, Zander, Haggstrom, Settine, & Hirschowitz, 1979).
Eigenschaften
CAS-Nummer |
67030-55-1 |
|---|---|
Produktname |
Glycochenodeoxycholic acid 7-sulfate |
Molekularformel |
C26H43NO8S |
Molekulargewicht |
529.7 g/mol |
IUPAC-Name |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H43NO8S/c1-15(4-7-22(29)27-14-23(30)31)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)35-36(32,33)34/h15-21,24,28H,4-14H2,1-3H3,(H,27,29)(H,30,31)(H,32,33,34)/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-/m1/s1 |
InChI-Schlüssel |
GLYPHOJMMLQNJQ-GYPHWSFCSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)OS(=O)(=O)O)C |
SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)OS(=O)(=O)O)C |
Kanonische SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)OS(=O)(=O)O)C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



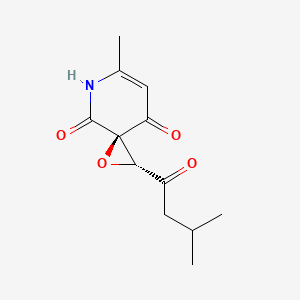
![4-O-[2-(4-methoxy-4-oxobutanoyl)oxy-3-[[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]oxymethoxycarbonyloxy]propyl] 1-O-methyl butanedioate](/img/structure/B1248313.png)

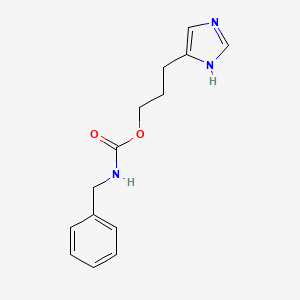
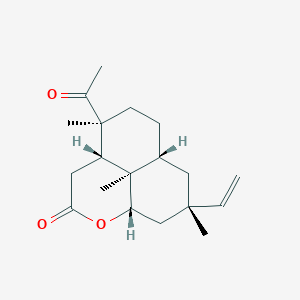

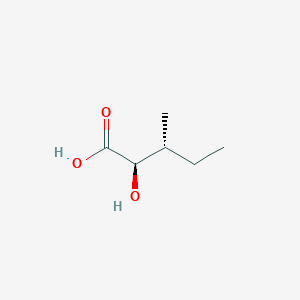
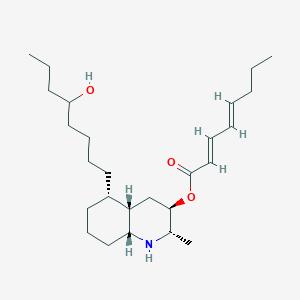
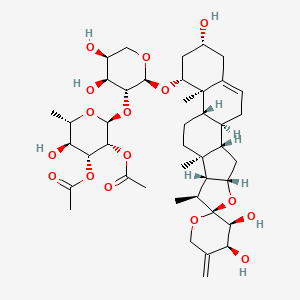

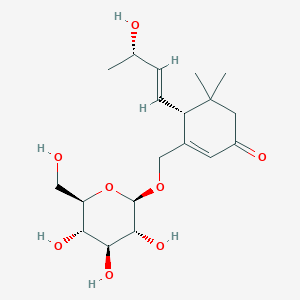
![3-[(2S,3S,6S,8S,10S,11R,14S,25R,26S)-6,26-dihydroxy-2,3,10,22,22,24,24-heptamethyl-28-(3-methylbut-2-enyl)-7,23-dioxa-30-azaoctacyclo[14.14.0.02,14.03,11.06,10.017,29.019,27.020,25]triaconta-1(16),17,19(27),20,28-pentaen-8-yl]-3-hydroxy-2-methylpropanoic acid](/img/structure/B1248330.png)

